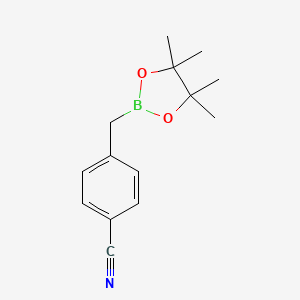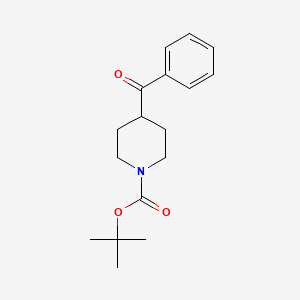
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile (TMB) is an organic compound that has been studied for its potential applications in scientific research. TMB has been found to be a useful reagent for the synthesis of a variety of compounds, and its mechanism of action has been explored in the context of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
- The compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized using spectroscopic methods (FT-IR, NMR, MS), and their structures were confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations aligned well with empirical data, providing insights into molecular structures and vibrational properties (Wu et al., 2021).
Crystal Structure and DFT Study
- Similar boric acid ester intermediates, featuring benzene rings, were studied for their structural properties. The study included FTIR, NMR, and mass spectrometry for structural confirmation, X-ray diffraction for crystallographic analysis, and DFT calculations to predict molecular structures and physicochemical properties. This comprehensive approach ensures a thorough understanding of the compounds' characteristics (Huang et al., 2021).
Borylation Methods
- A study focused on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, showcasing a method more effective in borylation of arylbromides bearing sulfonyl groups than conventional methods (Takagi & Yamakawa, 2013).
Application in Detection and Imaging
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). Different probes exhibited varying responses based on their molecular structure, highlighting the importance of molecular design in sensor applications (Lampard et al., 2018).
Deboration Reaction for Hydrogen Peroxide Vapor Detection
- A study introduced functional groups to boron esters to enhance their oxidation by H2O2, resulting in fast deboronation and highly sensitive detection of H2O2 vapor. The work indicates the potential of such systems in detecting peroxide-based explosives (Fu et al., 2016).
Benzoyl Peroxide Detection in Real Samples and Imaging
- A near-infrared fluorescence off-on probe was developed, showcasing high selectivity and sensitivity for benzoyl peroxide detection in real samples and imaging in living cells and zebrafish. This exemplifies the potential of such probes in biological and environmental monitoring (Tian et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNFFDCOHDYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452228 |
Source


|
| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475250-43-2 |
Source


|
| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)



![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)




![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)




